molecular formula C10H14ClNO2S B6607256 3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride CAS No. 2839139-41-0

3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride

Cat. No.: B6607256
CAS No.: 2839139-41-0
M. Wt: 247.74 g/mol
InChI Key: IHVPNUCXCLQDKX-UHFFFAOYSA-N
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Description

3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2S and a molecular weight of 247.74 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to an aminoethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-{[(2-aminoethyl)sulfanyl]methyl}benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    3-{[(2-aminoethyl)sulfanyl]methyl}propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

3-{[(2-aminoethyl)sulfanyl]methyl}benzoic acid hydrochloride is unique due to its combination of a benzoic acid moiety with a sulfanyl group linked to an aminoethyl chain. This structure provides distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-(2-aminoethylsulfanylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c11-4-5-14-7-8-2-1-3-9(6-8)10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVPNUCXCLQDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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